Retrobradykinin
CAS No.:
Cat. No.: VC20753722
Molecular Formula: C50H73N15O11
Molecular Weight: 1060.2 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C50H73N15O11 |
---|---|
Molecular Weight | 1060.2 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
Standard InChI Key | GTGQJSUCTOHANT-FDISYFBBSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES | C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O |
Retrobradykinin, more accurately referred to as retro-inverso bradykinin (RI-BK), is a synthetic analogue of the endogenous peptide bradykinin. It is engineered by reversing the amino acid sequence and modifying stereochemistry to enhance metabolic stability while retaining biological activity . Below is a detailed analysis of its properties, mechanisms, and research applications.
Mechanism of Action
RI-BK selectively binds to the bradykinin type 2 (B₂) receptor with higher affinity than native bradykinin . Key functional differences include:
-
Enhanced blood-brain tumor barrier (BBTB) permeability: At low doses, RI-BK increases vascular permeability specifically in glioma tissues without affecting normal brain vasculature .
-
Synergy with nanocarriers: RI-BK facilitates the delivery of gold nanoparticles (GNPs) into brain tumors, with 70 nm GNPs showing optimal accumulation in rat C6 glioma models .
Research Findings
Preclinical Studies in Glioma
-
Method: GNPs (5–90 nm) were administered with RI-BK to assess BBTB penetration.
-
Results:
Therapeutic Advantages
-
Targeted delivery: RI-BK’s selectivity reduces off-target effects on healthy tissues .
-
Stability: Resistance to enzymatic degradation extends its half-life in vivo .
Clinical and Therapeutic Applications
-
Nanomedicine delivery: RI-BK enhances the efficacy of nanoprobes and chemotherapeutic agents in brain tumors .
-
Neurological disorders: Potential use in Alzheimer’s disease or stroke, where blood-brain barrier penetration is critical (extrapolated from bradykinin’s role in inflammation ).
Future Directions
-
Optimization of GNP size: Further studies to refine nanoparticle dimensions for human applications.
-
Combination therapies: Exploring RI-BK with immunotherapy or radiation to improve glioma outcomes.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume